molecular formula C8H4ClF3N2 B3145521 5-Chloro-3-(trifluoromethyl)-1H-indazole CAS No. 57631-13-7

5-Chloro-3-(trifluoromethyl)-1H-indazole

Cat. No. B3145521
CAS RN: 57631-13-7
M. Wt: 220.58 g/mol
InChI Key: XXYYOLNNHLXSFH-UHFFFAOYSA-N
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Description

5-Chloro-3-(trifluoromethyl)-1H-indazole is a chemical compound that belongs to the class of indazole derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Biological Evaluation as TRPA1 Antagonists

5-Chloro-3-(trifluoromethyl)-1H-indazole derivatives have been explored for their biological activities, particularly as antagonists of the transient receptor potential A1 (TRPA1) ion channel. A study identified compounds demonstrating potent antagonistic activity against TRPA1, suggesting their potential use in treating inflammatory pain (Rooney et al., 2014).

Crystallography and Supramolecular Structure

The structural characteristics of fluorinated indazoles, including this compound derivatives, have been examined using X-ray crystallography. These studies reveal the impact of fluorine substitution on the supramolecular structure of NH-indazoles, which can influence their chemical properties and interactions (Teichert et al., 2007).

Synthesis of Energetic Materials

Research has shown the synthesis of high-density energetic salts using trinitromethyl-substituted triazoles, including derivatives of this compound. These compounds exhibit promising properties for use in explosives, highlighting their potential in materials science (Thottempudi & Shreeve, 2011).

Transition-Metal-Free Catalysis

The regioselective C3-H trifluoromethylation of 2H-indazole under metal-free conditions has been developed, involving this compound. This approach offers a practical method to create a library of trifluoromethylated indazoles, which are biologically active and useful as building blocks (Murugan et al., 2019).

Antimicrobial Activity of Indazole Derivatives

A study demonstrated the synthesis of indazole regioisomers with 3-amino-4-(trifluoromethyl) groups and their subsequent screening for antimicrobial activity. These compounds showed significant activity against various bacterial and fungal species, indicating their potential in pharmaceutical applications (Yakaiah et al., 2008).

properties

IUPAC Name

5-chloro-3-(trifluoromethyl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-4-1-2-6-5(3-4)7(14-13-6)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYYOLNNHLXSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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